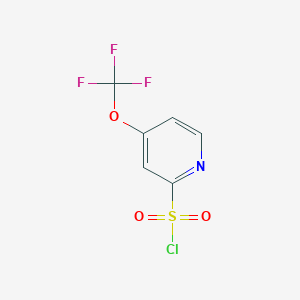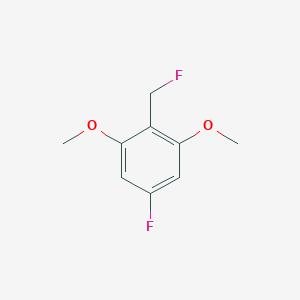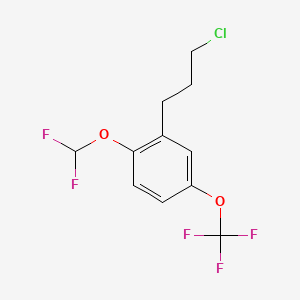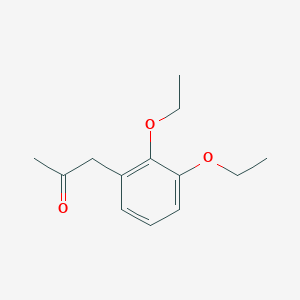
1-(2,3-Diethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile compound used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,3-Diethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. This reaction predominantly forms mono- or dialkylation products, which are then hydrolyzed to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,3-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,3-Diethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes .
Comparación Con Compuestos Similares
1-(2,3-Diethoxyphenyl)propan-2-one can be compared with similar compounds such as 1-(2,3-dimethoxyphenyl)propan-2-one and 1-(3,4-dimethoxyphenyl)propan-2-one. These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The unique presence of ethoxy groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(2,3-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-8-6-7-11(9-10(3)14)13(12)16-5-2/h6-8H,4-5,9H2,1-3H3 |
Clave InChI |
ZQOOYNZNSJZMRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OCC)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


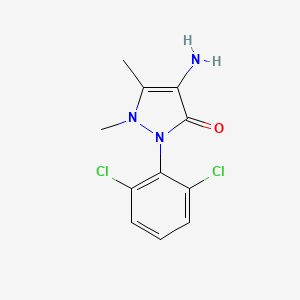
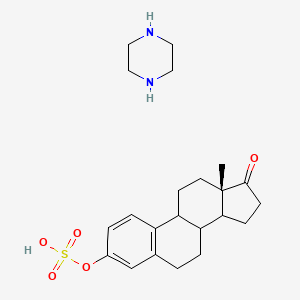


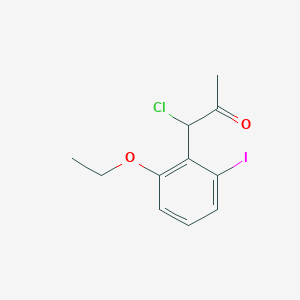

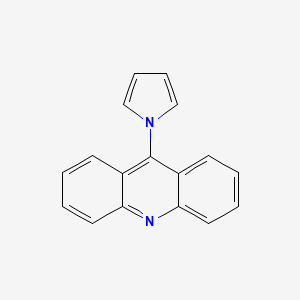


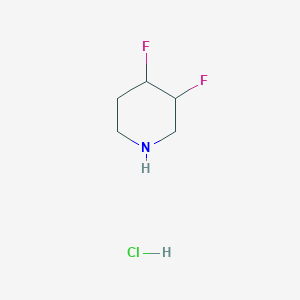
![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
